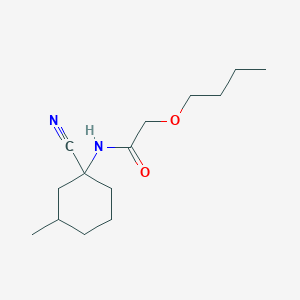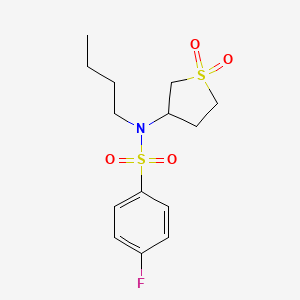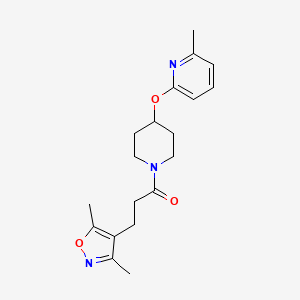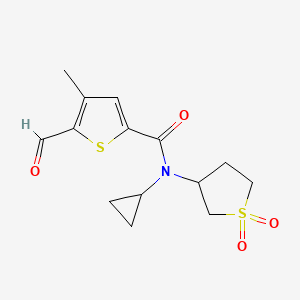
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate, also known as Boc-4-fluoro-DL-phenylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of fluoroaromatic compounds and has a molecular formula of C13H16FNO2.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is its versatility in drug discovery and development. This compound can be used as a building block in the synthesis of various pharmaceutical compounds, making it a valuable tool for researchers in this field. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate. One potential area of focus is the development of new synthetic routes for this compound, which can improve its yield and purity. Additionally, researchers can explore the use of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate in the treatment of other diseases, including viral infections and autoimmune disorders. Finally, the development of new analytical techniques for the detection and quantification of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate can improve its use in drug discovery and development.
Synthesis Methods
The synthesis of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with tert-butyl carbamate and formaldehyde in the presence of a catalyst. The reaction yields the Tert-butyl 3-(aminomethyl)-4-fluorobenzoate-DL-phenylalanine, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has several potential applications in scientific research, particularly in the field of drug discovery and development. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, including protease inhibitors, antiviral agents, and anticancer drugs.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMWAKMDONYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)



![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)
